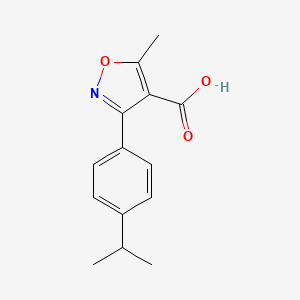
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is an organic compound that features a cyclopentene ring substituted with an acetoxy group and a chloroacetate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via acetylation, where the cyclopentene derivative reacts with acetic anhydride in the presence of a catalyst such as pyridine.
Addition of the Chloroacetate Group: The chloroacetate group is introduced through a nucleophilic substitution reaction, where the acetoxy-cyclopentene reacts with chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxy and chloroacetate groups can participate in various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,4R)-4-Hydroxy-2-cyclopentenyl 2-Chloroacetate: Similar structure but with a hydroxy group instead of an acetoxy group.
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Bromoacetate: Similar structure but with a bromoacetate group instead of a chloroacetate group.
Uniqueness
(1R,4R)-4-Acetoxy-2-cyclopentenyl 2-Chloroacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. The presence of both acetoxy and chloroacetate groups allows for diverse chemical transformations and interactions with biological targets.
特性
分子式 |
C9H11ClO4 |
|---|---|
分子量 |
218.63 g/mol |
IUPAC名 |
(4-acetyloxycyclopent-2-en-1-yl) 2-chloroacetate |
InChI |
InChI=1S/C9H11ClO4/c1-6(11)13-7-2-3-8(4-7)14-9(12)5-10/h2-3,7-8H,4-5H2,1H3 |
InChIキー |
OTYQLQAVVJARKA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CC(C=C1)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-6-iodo-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13687252.png)
![7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
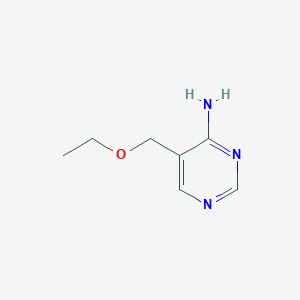
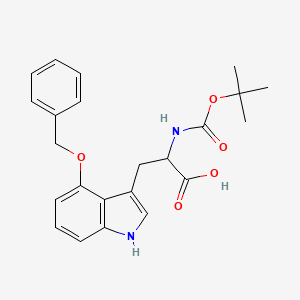

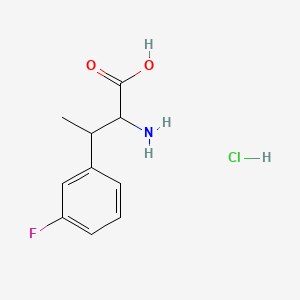


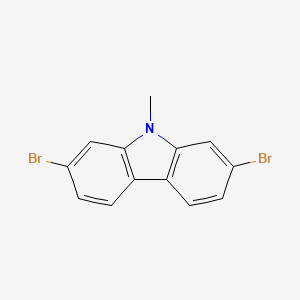
![[1,2,4]Triazolo[3,4-a]isoquinolin-7-amine](/img/structure/B13687311.png)
